[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]methylamine sulfate
Overview
Description
[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]methylamine sulfate is an organic compound that features a pyrazole ring substituted with dimethyl groups at positions 3 and 5, an ethyl chain, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]methylamine sulfate typically involves the following steps:
Formation of 3,5-dimethylpyrazole: This can be achieved by the condensation of acetylacetone with hydrazine.
Alkylation: The 3,5-dimethylpyrazole is then alkylated with an appropriate ethylating agent to introduce the ethyl group.
Amination: The ethylated product is further reacted with methylamine to introduce the methylamine group.
Sulfonation: Finally, the compound is treated with sulfuric acid to form the sulfate salt.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the pyrazole ring or the methylamine group, potentially yielding hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethyl chain or the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be employed under basic or acidic conditions.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives.
Chemistry:
Ligand Synthesis: The compound can be used as a ligand in coordination chemistry, forming complexes with metals.
Catalysis: It may serve as a catalyst or catalyst precursor in organic reactions.
Biology and Medicine:
Drug Development: The compound’s structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways involving pyrazole derivatives.
Industry:
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of [2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]methylamine sulfate involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding or π-π interactions, while the methylamine group can form ionic or covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of [2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]methylamine sulfate.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine: Another pyrazole derivative with different substituents and applications.
Uniqueness: The unique combination of the pyrazole ring, ethyl chain, and methylamine group in this compound imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other pyrazole derivatives.
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-methylethanamine;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.H2O4S/c1-7-6-8(2)11(10-7)5-4-9-3;1-5(2,3)4/h6,9H,4-5H2,1-3H3;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYAUIAFRUKJRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC)C.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.